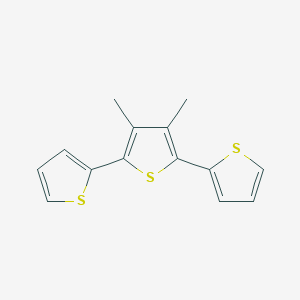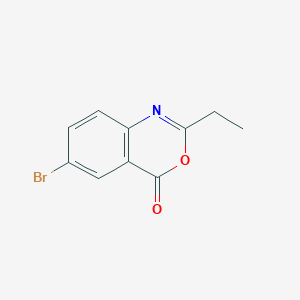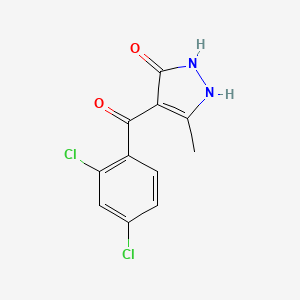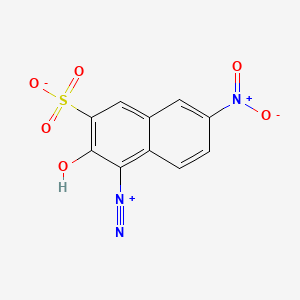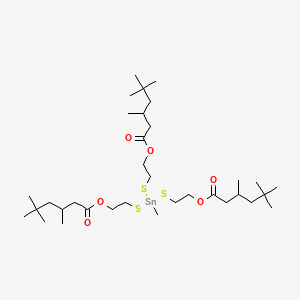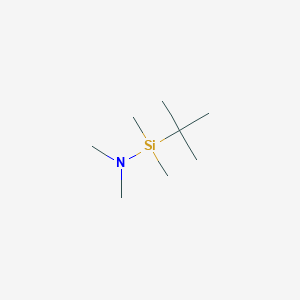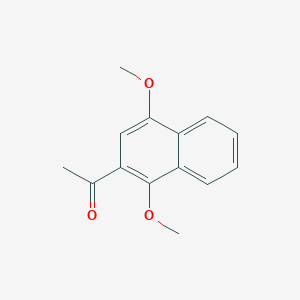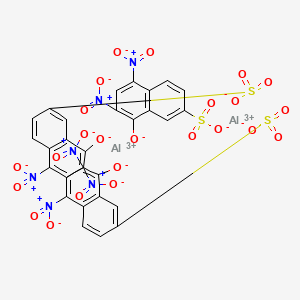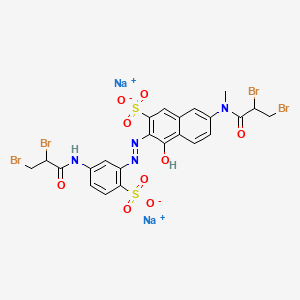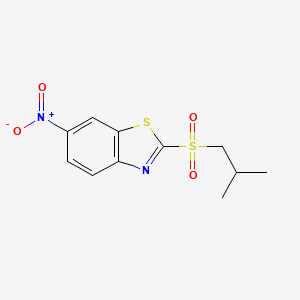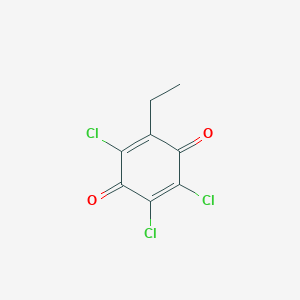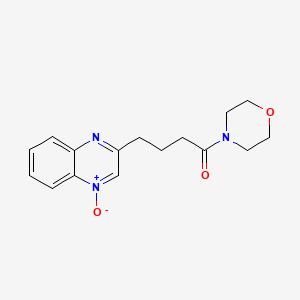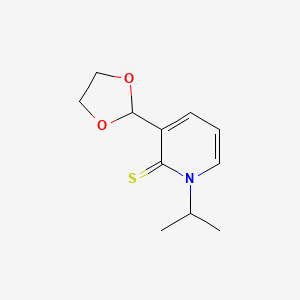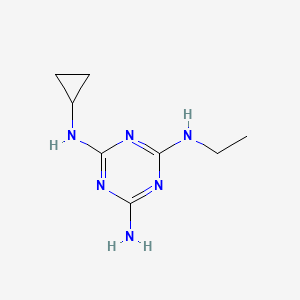
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides in cyanuric chloride by nucleophiles. The process begins with the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution .
Industrial Production Methods
On an industrial scale, the production of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines.
Applications De Recherche Scientifique
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mécanisme D'action
The mechanism of action of N2-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound’s unique structure allows it to interact with various pathways, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine: Known for its use as an insect growth regulator.
Melamine: Widely used in the production of plastics and resins.
Hexamethylmelamine: Used clinically for its antitumor properties.
Uniqueness
N~2~-Cyclopropyl-N~4~-ethyl-1,3,5-triazine-2,4,6-triamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
66215-64-3 |
|---|---|
Formule moléculaire |
C8H14N6 |
Poids moléculaire |
194.24 g/mol |
Nom IUPAC |
2-N-cyclopropyl-4-N-ethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H14N6/c1-2-10-7-12-6(9)13-8(14-7)11-5-3-4-5/h5H,2-4H2,1H3,(H4,9,10,11,12,13,14) |
Clé InChI |
VCGUBERUWLKEGV-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)N)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


